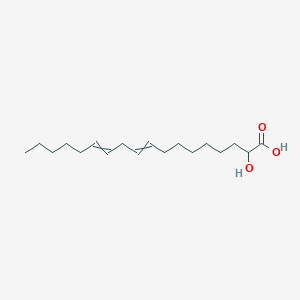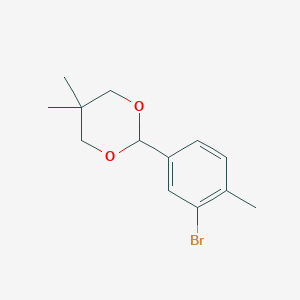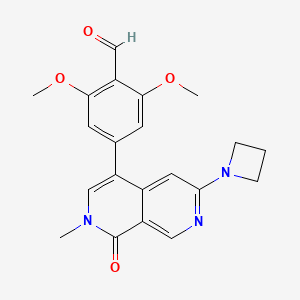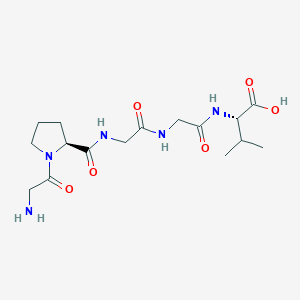![molecular formula C27H15FO3 B12519209 6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-37-9](/img/structure/B12519209.png)
6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that belongs to the class of naphthopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and fluorophenyl intermediates, followed by their coupling with a naphthopyran core. Common reagents used in these reactions include:
- Benzofuran-2-carboxylic acid
- 2-Fluorobenzaldehyde
- Naphthopyran derivatives
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one can undergo various chemical reactions, including:
- Oxidation : Conversion to corresponding ketones or aldehydes.
- Reduction : Formation of alcohols or amines.
- Substitution : Introduction of different functional groups.
- Oxidizing agents : Potassium permanganate, chromium trioxide.
- Reducing agents : Sodium borohydride, lithium aluminum hydride.
- Substitution reagents : Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors or photochromic materials.
Mechanism of Action
The mechanism of action of 6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds:
- 6-(1-Benzofuran-2-yl)-2-phenyl-4H-naphtho[1,2-b]pyran-4-one
- 6-(1-Benzofuran-2-yl)-2-(4-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one
Uniqueness: Compared to similar compounds, 6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one may exhibit unique properties due to the presence of the fluorophenyl group. This group can influence the compound’s reactivity, stability, and biological activity.
Properties
CAS No. |
652138-37-9 |
|---|---|
Molecular Formula |
C27H15FO3 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
6-(1-benzofuran-2-yl)-2-(2-fluorophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C27H15FO3/c28-22-11-5-4-10-19(22)26-15-23(29)21-14-20(17-8-2-3-9-18(17)27(21)31-26)25-13-16-7-1-6-12-24(16)30-25/h1-15H |
InChI Key |
MZMZWEPLBBWEIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C5=CC=CC=C53)OC(=CC4=O)C6=CC=CC=C6F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
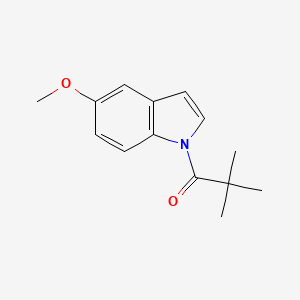
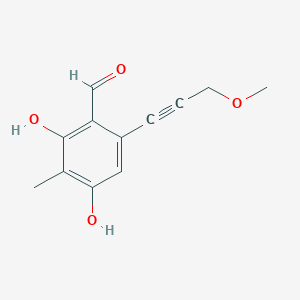
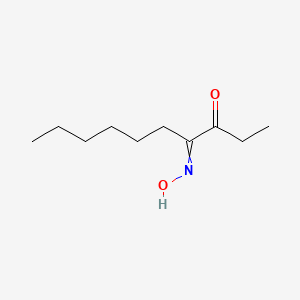
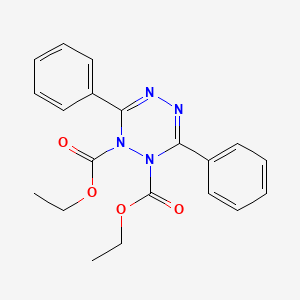
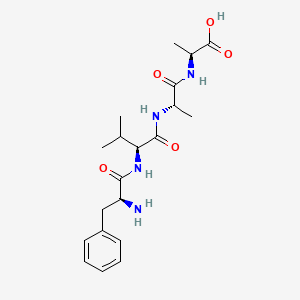
![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
